molecular formula C9H6F2O B12961289 1-Ethynyl-2,5-difluoro-4-methoxybenzene

1-Ethynyl-2,5-difluoro-4-methoxybenzene

Katalognummer: B12961289
Molekulargewicht: 168.14 g/mol
InChI-Schlüssel: VDFGWEZCXGSRHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-2,5-difluoro-4-methoxybenzene is an organic compound characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-2,5-difluoro-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2,5-difluoro-4-methoxybenzene.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and under anhydrous conditions to prevent moisture interference.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

1-Ethynyl-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

    Reduction: The compound can undergo reduction reactions, where the ethynyl group is reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: Researchers use this compound to study the effects of fluorine and ethynyl groups on biological activity and molecular interactions.

    Medicinal Chemistry: It is investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated analogs of bioactive compounds.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-2,5-difluoro-4-methoxybenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Interactions: The ethynyl group can act as an electrophile, reacting with nucleophilic sites on target molecules.

    Hydrophobic Interactions: The fluorine atoms and methoxy group contribute to the hydrophobic character of the compound, influencing its binding affinity to hydrophobic pockets in proteins or enzymes.

    Electronic Effects: The presence of fluorine atoms can alter the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-2,5-difluoro-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:

    1-Ethynyl-2,4-difluorobenzene: This compound lacks the methoxy group, which significantly alters its chemical properties and reactivity.

    1-Ethynyl-4-methoxybenzene:

    1-Ethynyl-2,3-difluoro-4-methoxybenzene: The position of the fluorine atoms differs, leading to variations in reactivity and interaction with other molecules.

Eigenschaften

Molekularformel

C9H6F2O

Molekulargewicht

168.14 g/mol

IUPAC-Name

1-ethynyl-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C9H6F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3

InChI-Schlüssel

VDFGWEZCXGSRHY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)F)C#C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.